4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine
Brand Name: Vulcanchem
CAS No.: 2097962-56-4
VCID: VC3210001
InChI: InChI=1S/C8H10F3NS/c9-8(10,11)3-7(4-12)6-1-2-13-5-6/h1-2,5,7H,3-4,12H2
SMILES: C1=CSC=C1C(CC(F)(F)F)CN
Molecular Formula: C8H10F3NS
Molecular Weight: 209.23 g/mol

4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine

CAS No.: 2097962-56-4

Cat. No.: VC3210001

Molecular Formula: C8H10F3NS

Molecular Weight: 209.23 g/mol

* For research use only. Not for human or veterinary use.

4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine - 2097962-56-4

Specification

CAS No. 2097962-56-4
Molecular Formula C8H10F3NS
Molecular Weight 209.23 g/mol
IUPAC Name 4,4,4-trifluoro-2-thiophen-3-ylbutan-1-amine
Standard InChI InChI=1S/C8H10F3NS/c9-8(10,11)3-7(4-12)6-1-2-13-5-6/h1-2,5,7H,3-4,12H2
Standard InChI Key XBHORFDUFAAMKS-UHFFFAOYSA-N
SMILES C1=CSC=C1C(CC(F)(F)F)CN
Canonical SMILES C1=CSC=C1C(CC(F)(F)F)CN

Introduction

Chemical Identity and Basic Properties

4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine is an organofluorine compound containing a thiophene ring system. Based on the available data, this compound has several key identifying properties that distinguish it from related structures.

Identification Parameters

The compound is uniquely identified through several standard chemical identifiers:

ParameterValue
Common Name4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine
CAS Number2097962-56-4
Molecular Weight209.23 g/mol
Molecular FormulaC₈H₁₀F₃NS
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

This amine derivative contains both a thiophene ring at the 3-position and a trifluoromethyl group, creating a structure with interesting electronic and steric properties . While comprehensive physical data remains limited in the scientific literature, its structural features suggest properties similar to other fluorinated amines and thiophene derivatives.

Structural Characteristics

The compound features several important structural elements:

  • A primary amine group (-NH₂) at position 1

  • A chiral carbon at position 2

  • A thiophene ring attached at position 2

  • A trifluoromethyl group at position 4

The thiophene ring specifically connects through its 3-position, distinguishing this compound from other thiophene isomers where connection might occur at positions 2 or 5. This positioning affects the electronic distribution throughout the molecule and likely influences its reactivity patterns.

Structural Comparison with Related Compounds

Several related compounds share structural similarities with 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine, providing insight into its potential chemical behavior and applications.

Comparison with Similar Trifluoromethylated Compounds

The trifluoromethyl group in 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine bears resemblance to other trifluoromethylated compounds examined in the search results:

CompoundKey DifferencesSimilarities
4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dioneContains diketone functionality; Thiophene at position 2Trifluoromethyl group; Thiophene moiety
4,4,4-Trifluoro-1-(thiophen-3-yl)butane-1,3-dioneContains diketone functionalityTrifluoromethyl group; Thiophene at position 3
4,4,4-trifluoro-N-[[4-(1,3-thiazol-2-yl)phenyl]methyl]butan-2-amineContains thiazole and phenyl groupsTrifluoromethyl group; Amine functionality

The presence of the trifluoromethyl group in these compounds generally enhances lipophilicity and metabolic stability, properties that would likely extend to 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine as well .

Significance of the Thiophene Ring

The thiophene ring at position 3 provides distinct electronic properties compared to thiophene-2-yl analogs. Thiophene-containing compounds frequently demonstrate biological activity, with the aromatic heterocycle offering:

While 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine features the thiophene at position 3, related compounds like 4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione have the thiophene at position 2, potentially resulting in differing electronic properties and reactivity patterns .

Structure-Activity Relationships and Biological Considerations

The structural elements of 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine suggest several potential biological interactions.

Key Structural Features Influencing Biological Activity

Several aspects of this compound could contribute to biological activity:

  • The primary amine group:

    • Can participate in hydrogen bonding as both donor and acceptor

    • May interact with carboxylate groups in proteins

    • Provides a site for potential metabolism or further derivatization

  • The trifluoromethyl group:

    • Increases lipophilicity, potentially enhancing membrane permeability

    • Demonstrates metabolic stability against oxidative processes

    • Creates a region of electronegativity that can influence binding interactions

  • The thiophene ring:

    • Provides π-stacking capability for interactions with aromatic amino acid residues

    • Offers unique electronic distribution compared to benzene analogs

    • Contains a sulfur atom that can participate in weak hydrogen bonding

Comparison with Known Bioactive Compounds

Related compounds containing thiophene and trifluoromethyl groups have demonstrated various biological activities:

  • Enzyme inhibition (particularly hydrolases and oxidoreductases)

  • Receptor modulation (including G-protein coupled receptors)

  • Antimicrobial activity

  • Modulation of drug metabolism pathways

The patent literature specifically mentions compounds with thiophene-oxadiazole structures as potentiators of ethionamide activity, suggesting potential applications in antimicrobial therapy .

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